

Application Note: Precision Electrophilic Chlorination of D-Tyrosine using Sulfuryl Chloride

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Compound of Interest

Compound Name: 3,5-Dichloro-D-tyrosine

Cat. No.: B1579332

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) Mediated Chlorination in Glacial Acetic Acid

Abstract

This application note details a robust, scalable protocol for the regioselective chlorination of D-Tyrosine to synthesize 3-chloro-D-tyrosine and **3,5-dichloro-D-tyrosine**. Unlike elemental chlorine gas (

), which poses significant handling and selectivity challenges, sulfuryl chloride (

) offers a precise liquid-phase alternative for activating phenolic rings. This guide covers the mechanistic basis of the reaction, critical experimental parameters (stoichiometry, temperature, solvent effects), and a self-validating workflow for isolation and purity analysis.

Introduction

Halogenated D-amino acids are critical building blocks in the synthesis of peptidomimetics, antibiotics (e.g., vancomycin analogues), and radiolabeled tracers. The introduction of chlorine atoms into the tyrosyl ring alters the

of the phenol group (decreasing it from ~10 to ~8 for mono-Cl and ~6 for di-Cl), thereby modulating the electronic properties and receptor binding affinity of the resulting peptides.

While direct chlorination using

gas is rapid, it often leads to over-chlorination and oxidation of the sensitive amino group. Sulfuryl chloride (

) serves as a superior electrophilic source in laboratory and pilot-scale settings due to its ease of handling (liquid, bp 69°C) and the ability to control reaction kinetics via temperature and solvent choice.

Mechanistic Principles

Electrophilic Aromatic Substitution (EAS)

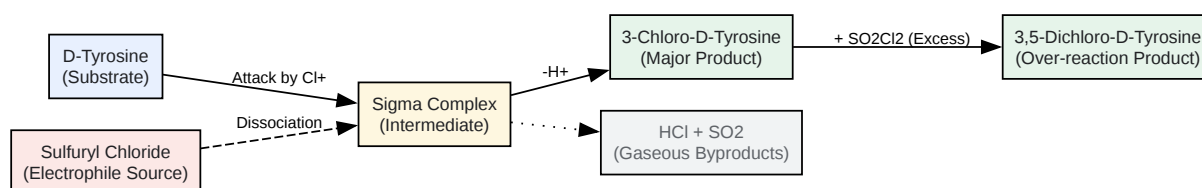
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) pathway. The phenol group of D-Tyrosine acts as a strong activating group, directing the incoming electrophile to the ortho positions (C3 and C5).

Although the amino group is protonated (

) under the acidic reaction conditions (Glacial Acetic Acid), which typically deactivates the ring and directs meta, the strong electron-donating resonance effect of the hydroxyl group (

) dominates. Consequently, substitution occurs exclusively ortho to the hydroxyl group.

Reaction Pathway Diagram[1]



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Figure 1: Mechanistic pathway for the chlorination of D-Tyrosine. The reaction is stepwise; controlling stoichiometry prevents the formation of the dichlorinated species.

Experimental Design Considerations

To ensure reproducibility and high yield, the following parameters must be strictly controlled:

Parameter	Recommendation	Rationale
Solvent	Glacial Acetic Acid (AcOH)	Solubilizes ; protonates the amine () preventing N-chlorination; moderates reactivity.
Temperature	0°C to 20°C	Lower temperatures favor mono-chlorination. Higher temperatures (>40°C) drive di- chlorination.
Stoichiometry	1.05 eq (Mono) / 2.5 eq (Di)	Slight excess ensures conversion; large excess forces second substitution.
Quenching	Ice/Water	Rapidly hydrolyzes unreacted to and , stopping the reaction.

Detailed Protocol: Synthesis of 3-Chloro-D-Tyrosine Materials

- Substrate: D-Tyrosine (High purity, >98% ee).
- Reagent: Sulfuryl Chloride (
) , 97%+.
- Solvent: Glacial Acetic Acid (Anhydrous).

- Equipment: 3-neck round bottom flask, addition funnel, thermometer, magnetic stirrer, inert gas (Nitrogen) inlet (optional but recommended to sweep out gases).

Step-by-Step Methodology

Phase 1: Preparation and Solubilization

- Setup: Equip a clean, dry 3-neck flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a scrubber (NaOH trap) to neutralize evolved HCl and gases.
- Suspension: Charge the flask with D-Tyrosine (10.0 mmol, 1.81 g) and Glacial Acetic Acid (20 mL).
 - Note: D-Tyrosine is sparingly soluble. It will form a suspension. The mixture may clear as the reaction proceeds or if slightly warmed, but effective stirring of the suspension is sufficient.
- Cooling: Immerse the flask in an ice-water bath. Cool the internal temperature to 0–5°C.

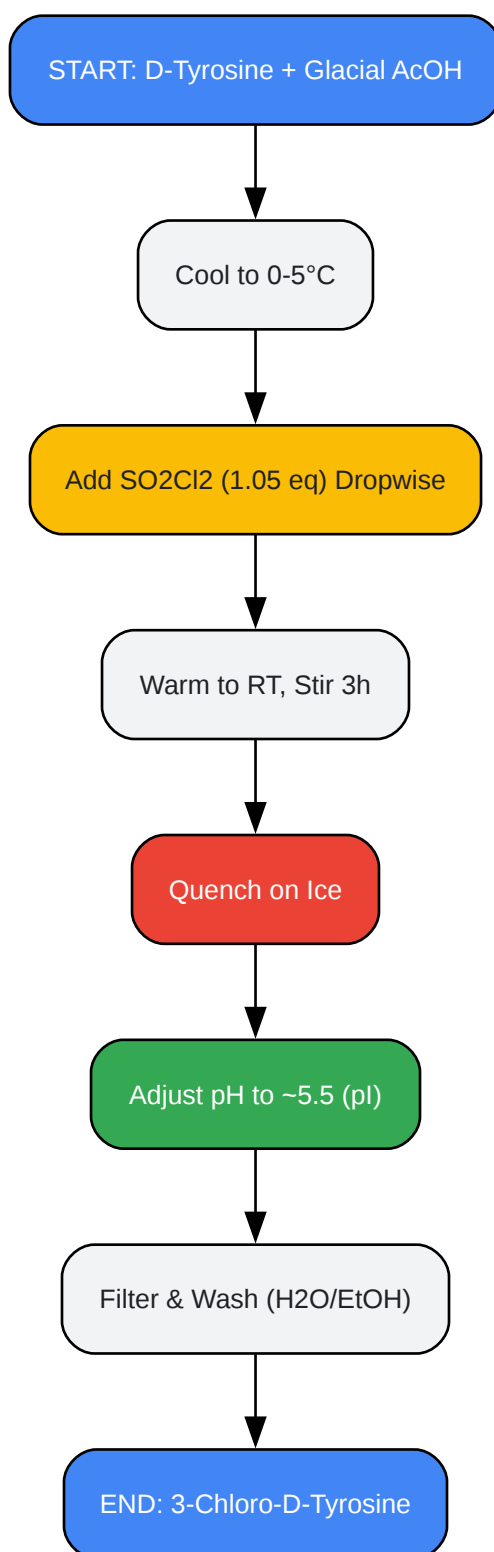
Phase 2: Controlled Addition

- Reagent Prep: Dilute Sulfuryl Chloride (10.5 mmol, 0.85 mL, 1.05 eq) in Glacial Acetic Acid (5 mL) in the addition funnel.
 - Critical: Dilution prevents localized hot spots which lead to di-chlorination impurities.
- Addition: Add the solution dropwise over 30 minutes, maintaining internal temperature < 10°C.
- Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
 - Monitoring: Monitor reaction progress via HPLC or TLC (Solvent: n-Butanol/Acetic Acid/Water 4:1:1). The suspension often clears as the chlorinated product is formed.

Phase 3: Workup and Isolation

- Quenching: Pour the reaction mixture slowly onto crushed ice (approx. 50 g) with vigorous stirring. This hydrolyzes excess reagent.
- Precipitation: The product exists as a hydrochloride salt in the strongly acidic solution. To isolate the zwitterion:
 - Adjust pH to the isoelectric point ($pI \approx 5.5$) using 50% NaOH or concentrated Ammonia () dropwise.
 - A white precipitate (3-Chloro-D-Tyrosine) will form.
- Filtration: Filter the solid using a sintered glass funnel.
- Washing: Wash the cake with cold water (2 x 10 mL) followed by cold ethanol (1 x 10 mL) to remove residual acetic acid.
- Drying: Dry the solid under vacuum at 50°C overnight.

Workflow Diagram



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Figure 2: Operational workflow for the mono-chlorination of D-Tyrosine.

Analytical Validation

Successful synthesis is validated by the following criteria:

- HPLC Purity: >98% (Area %).
- ^1H NMR (/DCI):
 - 3-Cl-D-Tyr: Distinct aromatic pattern. The symmetry of the original AA'BB' system of tyrosine is broken. Look for a doublet ($J \sim 2\text{Hz}$) for the proton at C2 (ortho to Cl), a doublet of doublets for C6, and a doublet for C5.
 - 3,5-diCl-D-Tyr: Aromatic region shows a singlet (2H) representing the two equivalent protons at C2 and C6.
- Mass Spectrometry (ESI+):
 - Mono: $[\text{M}+\text{H}]^+ = 216.0$ (Cl isotope pattern 3:1).
 - Di: $[\text{M}+\text{H}]^+ = 250.0$ (Cl isotope pattern 9:6:1).

Safety & Hazards

- Sulfuryl Chloride: Highly corrosive and lachrymator. Reacts violently with water to release HCl and gas. Handle only in a functioning fume hood.
- Glacial Acetic Acid: Flammable and corrosive. Causes severe skin burns.
- Waste Disposal: Quenched reaction mixtures contain sulfuric acid and hydrochloric acid. Neutralize with sodium bicarbonate before disposal according to local EHS regulations.

References

- Mechanism of Chlorination

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